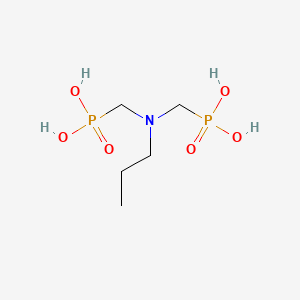
2-Phenylpent-3-enal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylpent-3-enal is an organic compound with the molecular formula C11H12O. It is an α,β-unsaturated aldehyde, characterized by the presence of a phenyl group attached to the third carbon of a pentenal chain. This compound is known for its applications in various fields, including organic synthesis and flavoring agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Phenylpent-3-enal can be synthesized through several methods. One common approach involves the aldol condensation of cinnamaldehyde with propanal, followed by hydrogenation. The reaction typically uses a base such as sodium hydroxide in methanol as a solvent . Another method involves the bromination of cinnamaldehyde followed by dehydrobromination and olefination .
Industrial Production Methods
Industrial production of this compound often involves the use of commercially available cinnamaldehyde as a starting material. The process includes bromination-dehydrobromination and olefination-dehydrobromination sequences, which are efficient for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenylpent-3-enal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Phenylpent-3-enal has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities, including antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-Phenylpent-3-enal involves its interaction with various molecular targets. As an α,β-unsaturated aldehyde, it can undergo Michael addition reactions with nucleophiles, leading to the formation of adducts. This reactivity is crucial for its biological activities and synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenylpent-2-enal
- 3-Phenylpent-2-enal
- 2-Phenylcrotonaldehyde
Uniqueness
2-Phenylpent-3-enal is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its phenyl group and α,β-unsaturated aldehyde moiety make it a versatile intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
5729-50-0 |
|---|---|
Molekularformel |
C11H12O |
Molekulargewicht |
160.21 g/mol |
IUPAC-Name |
(E)-2-phenylpent-3-enal |
InChI |
InChI=1S/C11H12O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h2-9,11H,1H3/b6-2+ |
InChI-Schlüssel |
ATYUEOYJIQYTAG-QHHAFSJGSA-N |
Isomerische SMILES |
C/C=C/C(C=O)C1=CC=CC=C1 |
Kanonische SMILES |
CC=CC(C=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


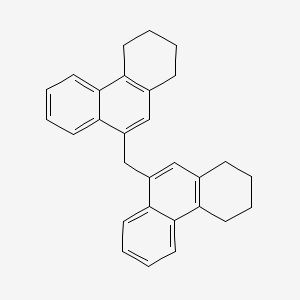
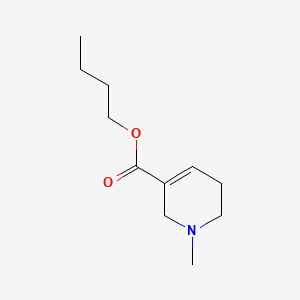

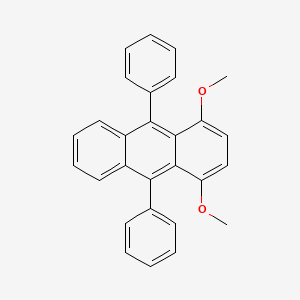

![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)


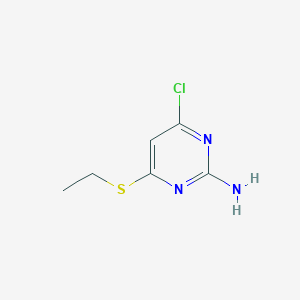
![2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethyl 2-hydroxybenzoate](/img/structure/B14736998.png)
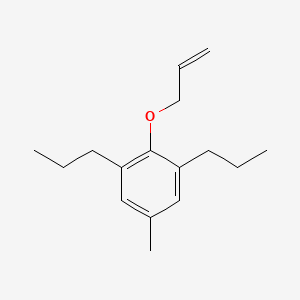
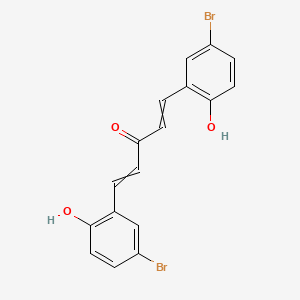
![2-[[2-Hydroxy-3-[(2-hydroxy-3,5-dimethyl-phenyl)methyl]phenyl]methyl]-4,6-dimethyl-phenol](/img/structure/B14737021.png)
